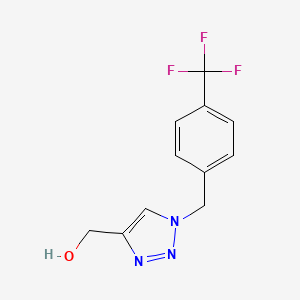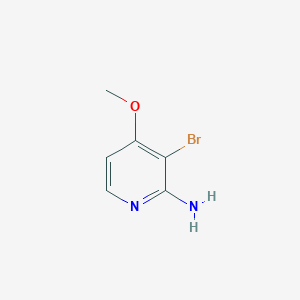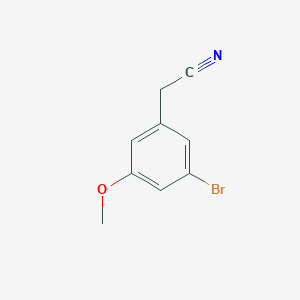
2-(3-Bromo-5-methoxyphenyl)acetonitrile
Descripción general
Descripción
2-(3-Bromo-5-methoxyphenyl)acetonitrile is a chemical compound with the CAS number 123018-27-9 . It has a molecular weight of 226.07 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular structure of 2-(3-Bromo-5-methoxyphenyl)acetonitrile is represented by the linear formula C9H8BrNO . The InChI code for the compound is 1S/C9H8BrNO/c1-12-9-5-7(2-3-11)4-8(10)6-9/h4-6H,2H2,1H3 .Physical And Chemical Properties Analysis
2-(3-Bromo-5-methoxyphenyl)acetonitrile has a predicted boiling point of 321.8±27.0 °C and a predicted density of 1.450±0.06 g/cm3 . It is typically found in a liquid or semi-solid state .Aplicaciones Científicas De Investigación
Generation and Reactivity of Aryl Enol Radical Cation
A study by Schepp (2004) explored the formation of an aryl enol radical cation through the photolysis of 1-bromo-1-(4-methoxyphenyl)acetone in acetonitrile. This radical cation was found to be moderately acidic and sensitive to oxygen and chloride, hinting at potential applications in chemical synthesis involving radical intermediates (Schepp, 2004).
Cyclopropane Derivatives Formation
Fariña et al. (1986) reported the formation of cyclopropane bis-lactones through reactions involving 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles in acetonitrile. This reaction is crucial for understanding the behavior of brominated compounds in chemical synthesis, particularly in the context of cyclopropane derivative formation (Fariña et al., 1986).
Alkyl Radicals Study
Bales et al. (2001) investigated alkyl radicals containing different beta-leaving groups through photolysis. Their work provides insights into the formation and behavior of olefin cation radicals, which is valuable for understanding reactions involving similar brominated compounds (Bales et al., 2001).
Electron Transfer Chemistry
Chen et al. (1997) studied the electron transfer chemistry of bromopsoralens and bromocoumarins, which are structurally related to brominated compounds like 2-(3-Bromo-5-methoxyphenyl)acetonitrile. Their research focused on the light-induced electron transfer reactions, providing a framework for understanding the photochemical properties of brominated aromatic compounds (Chen et al., 1997).
3-Arylpiperidines Synthesis
Loozen and Brands (1981) described an alternative route to synthesize 3-arylpiperidines, which involved the treatment of (3-methoxyphenyl)acetonitrile, a compound structurally related to 2-(3-Bromo-5-methoxyphenyl)acetonitrile. This synthesis method circumvents traditional approaches and offers a novel pathway for creating arylpiperidine derivatives (Loozen & Brands, 1981).
Mecanismo De Acción
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
2-(3-bromo-5-methoxyphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-5-7(2-3-11)4-8(10)6-9/h4-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKIDNUBLJFKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5-methoxyphenyl)acetonitrile | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

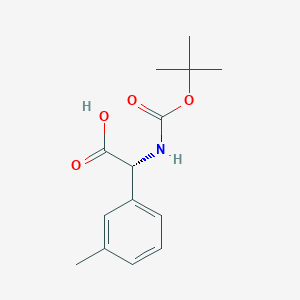
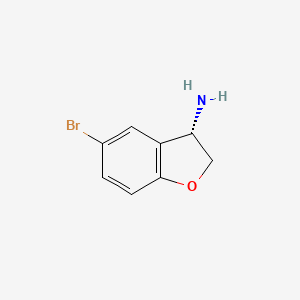
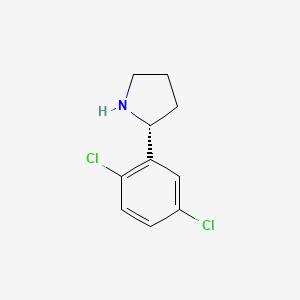
![Methyl 4,4-dimethyl-2-[(trifluoromethylsulfonyl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B3092543.png)

![2-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B3092555.png)
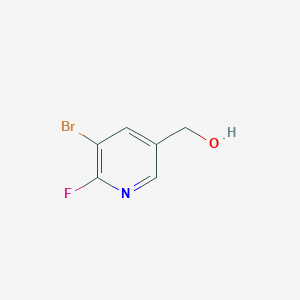

![ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B3092583.png)
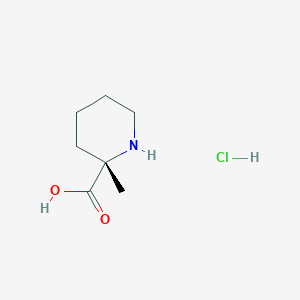
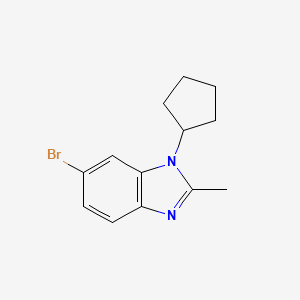
![(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B3092596.png)
